molecular formula C19H18FN3O2 B2544388 2-[1-(5-Fluoro-6-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole CAS No. 2415562-13-7

2-[1-(5-Fluoro-6-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole

Cat. No.: B2544388
CAS No.: 2415562-13-7
M. Wt: 339.37
InChI Key: AAMMNKIROHOPIA-UHFFFAOYSA-N
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Description

2-[1-(5-Fluoro-6-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzoxazole ring with a piperidine moiety, further substituted with a fluorinated pyridine group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Fluoro-6-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Fluoro-6-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyridine ring, where nucleophiles replace the fluorine atom under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

2-[1-(5-Fluoro-6-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[1-(5-Fluoro-6-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(5-Fluoro-6-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzothiazole
  • 2-[1-(5-Fluoro-6-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzimidazole
  • 2-[1-(5-Fluoro-6-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzofuran

Uniqueness

Compared to similar compounds, 2-[1-(5-Fluoro-6-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole stands out due to its unique combination of a benzoxazole ring and a fluorinated pyridine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-12-14(20)8-9-16(21-12)19(24)23-10-4-5-13(11-23)18-22-15-6-2-3-7-17(15)25-18/h2-3,6-9,13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMMNKIROHOPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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